molecular formula C6H9FO B1313779 4-Fluorocyclohexanone CAS No. 68223-64-3

4-Fluorocyclohexanone

Cat. No. B1313779
CAS RN: 68223-64-3
M. Wt: 116.13 g/mol
InChI Key: RYFSAMIAUWCFNT-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanone is a chemical compound with the molecular formula C6H9FO . It has a molecular weight of 116.14 . This compound is used for research and development purposes .


Synthesis Analysis

A method for synthesizing 4-Fluorocyclohexanone involves the reaction of 1, 4-cyclohexanedione monoethylene ketal and a fluorinating agent under alkaline conditions .


Molecular Structure Analysis

The molecular structure of 4-Fluorocyclohexanone is represented by the formula C6H9FO .

Scientific Research Applications

Conformational Studies and Molecular Interactions

  • Research on 2-Fluorocyclohexanone, closely related to 4-Fluorocyclohexanone, shows its conformational behavior in solution, with the equatorial form being more prevalent. This understanding is critical in the study of molecular interactions and macroscopic properties of such compounds (Silva et al., 2014).
  • Theoretical studies on structural modifications in 2-fluorocyclohexanone offer insights into how simple changes can affect conformational stability and, consequently, physicochemical and biological properties (Martins et al., 2017).

Photolysis and Chemical Kinetics

  • Gas-phase photolysis of 2-fluorocyclohexanone, a compound structurally similar to 4-fluorocyclohexanone, has been studied, revealing insights into chemical kinetics and reaction pathways (Pritchard & Gute, 1978).

Conformational Equilibrium Analysis

  • The equilibrium constant of 4-fluoro cyclohexanone has been determined, which is significant for understanding the molecular behavior in different environments (Lichanot et al., 1978).

NMR and Spectroscopic Studies

  • Nuclear magnetic resonance studies have been conducted on α-fluorocyclohexanone, which offer insights into conformational equilibria crucial for chemical and pharmaceutical research (Pan & Stothers, 1967).

Gauche Effect and Molecular Interactions

  • A study evaluating the gauche effect in 2-fluorocyclohexanone analogs has implications for understanding molecular interactions in heterocyclic compounds (Silva et al., 2020).

Fluorination andChemical Transformations

  • The process of fluorination and its effects on cyclohexanols, including compounds structurally related to 4-fluorocyclohexanone, provides valuable information for chemical synthesis and modification techniques (Mange & Middleton, 1989).

Synthesis and Characterization of Derivatives

  • Synthesis of 4-Fluorocyclohexa-2,5-dienone derivatives and their high yield production illustrates the potential for creating valuable compounds in medicinal chemistry and material science (Stavber, Jereb, & Zupan, 1999).

Photophysical Properties and Molecular Synthesis

  • Research on the synthesis and photophysical properties of derivatives from ynamides bearing fluorophores, including those related to 4-fluorocyclohexanone, provides insights into their potential applications in molecular probes and fluorescence studies (Philippe et al., 2022).

Material Science and Polymer Chemistry

  • The study on novel polyurethanes based on 2,6-bis(4-hydroxybenzylidene) cyclohexanone hard segments showcases the application of cyclohexanone derivatives in the development of new materials with unique properties (Raghu et al., 2007).

Safety And Hazards

When handling 4-Fluorocyclohexanone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-fluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSAMIAUWCFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475541
Record name 4-fluorocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocyclohexanone

CAS RN

68223-64-3
Record name 4-fluorocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YD Wu, JA Tucker, KN Houk - Journal of the American Chemical …, 1991 - ACS Publications
A series of nine 4-substituted traru-decalones have been synthesized and submitted to hydride reduction by NaBH4. Equatorial electron-withdrawing substituents have very little effect …
Number of citations: 201 pubs.acs.org
AV Kozytskiy, YV Panasyuk, AM Mishura - Theoretical and Experimental …, 2018 - Springer
… 1a, curve 1), while the final amount of 4-fluorocyclohexanone (Fig. 1a, curve 2) remains … reaction mixture: a) 3-fluorocyclohexanone (1), 4-fluorocyclohexanone (2), total yield (3) and b) …
Number of citations: 2 link.springer.com
Z Shi, RJ Boyd - Journal of the American Chemical Society, 1993 - ACS Publications
… Fully optimizedstructures of the complexes of cyclohexanone, 4-fluorocyclohexanone, and 4-chlorocyclohexanone are shown in Figure 4. One important observation is that LiH lies in …
Number of citations: 38 pubs.acs.org
S Kacem, Y Qiao, C Wirtz, N Theyssen, A Bordet… - Green …, 2022 - pubs.rsc.org
… Other products include 1b (27 ± 4%) and the intermediates 4-fluorocyclohexanone (1c, 8 ± 3%) and cyclohexanone (1d, 10 ± 3%). Interestingly, 1c and 1d were not observed in heptane…
Number of citations: 1 pubs.rsc.org
S Lanceron - 2010 - ueaeprints.uea.ac.uk
The aim of the project is to produce fluorinated rapamycin analogues using precursor directed biosynthesis in order to have a better understanding of the binding of rapamycin with …
Number of citations: 3 ueaeprints.uea.ac.uk
LD Julian, Z Wang, T Bostick, S Caille… - Journal of medicinal …, 2008 - ACS Publications
… concentrated under reduced pressure to provide 103 mg of 4-fluorocyclohexanone 19 as a yellow oil. 4-Fluorocyclohexanone 19 was converted to compound 15 following the amide …
Number of citations: 54 pubs.acs.org
JC Leung, TT Nguyen, M Krawiec… - … Process Research & …, 2020 - ACS Publications
… scalable route to 1 focused on establishing the trans-configuration by selective reduction of an N-sulfinylimine, which could be prepared by condensation with 4-fluorocyclohexanone 7. …
Number of citations: 4 pubs.acs.org
RJM Goss, SE Lanceron, NJ Wise… - Organic & Biomolecular …, 2006 - pubs.rsc.org
We report a convenient synthesis of 4-fluorocyclohexanoic acid, and an insight into the rules governing acceptance of starter acid analogues in the precursor-directed biosynthesis of …
Number of citations: 31 pubs.rsc.org
H Shingu, J Smith, SD J_, T P_, TI DE, G Varhegyi…
Number of citations: 2
S Kacem
Number of citations: 0

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